3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide
Description
3-(Dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide is a boron-containing compound featuring a pyridine core substituted with a pinacol boronate ester at the 5-position and a dimethylamino-propanamide group at the 3-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science . The dimethylamino group enhances solubility in polar organic solvents and may modulate electronic properties, influencing reactivity and binding interactions. Its structural analogs, however, are well-documented, enabling comparative analysis.
Properties
IUPAC Name |
3-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)12-9-13(11-18-10-12)19-14(21)7-8-20(5)6/h9-11H,7-8H2,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBFJFGODVLPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120356 | |
| Record name | 3-(Dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-23-8 | |
| Record name | 3-(Dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide typically involves the coupling of a boronic ester with a suitable amide precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the amide group results in the formation of amines .
Scientific Research Applications
3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to participate in cross-coupling reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key analogs and their differences are summarized below:
*Calculated based on structural similarity to and .
Reactivity in Suzuki-Miyaura Cross-Coupling
The pinacol boronate group in all analogs facilitates cross-coupling with aryl halides under palladium catalysis . However, substituents significantly influence reactivity:
- This could result in slower coupling compared to less-substituted analogs like the propanamide derivative .
- Chloro-Acetamide Analog : The chloro substituent acts as an electron-withdrawing group, further deactivating the ring. This may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases).
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the non-alkylated propanamide .
- Stability : Boronate esters are prone to hydrolysis, but steric protection from tetramethyl groups in pinacol derivatives mitigates this. The sulfonamide analog may exhibit greater hydrolytic stability due to stronger B–O bonding.
- Hazard Profiles: Analogs with chloro substituents or sulfonamides show distinct hazards (e.g., H302: Harmful if swallowed), whereas the dimethylamino group in the target compound may reduce acute toxicity compared to halogenated derivatives .
Biological Activity
The compound 3-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a dimethylamino group and a boron-containing moiety, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H26BN3O3
- Molecular Weight : 319.21 g/mol
- CAS Number : 1443443-65-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
-
Anticancer Activity :
- The compound has shown promise as a potential anticancer agent. In vitro studies indicate that it may inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study involving PROTACs (proteolysis-targeting chimeras) demonstrated that structural modifications of similar compounds could lead to effective degradation of target proteins involved in cancer progression .
-
Enzyme Inhibition :
- The presence of the dimethylamino group suggests potential interactions with various enzymes. Compounds with similar structures have been reported to act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Research indicates that modifications in the boron-containing moiety can enhance enzyme selectivity and potency.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Study on CDK Inhibition :
- Antimicrobial Properties :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : By inhibiting key enzymes involved in cell cycle progression, it can cause G1 or G2 phase arrest.
- Enzyme Interaction : The dimethylamino group may facilitate binding to active sites in enzymes like CDKs, enhancing inhibitory effects.
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
